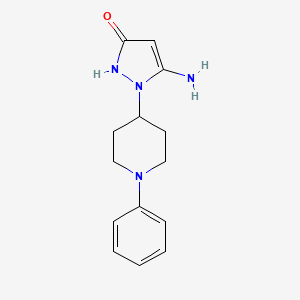

5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol

Description

Systematic Nomenclature and Chemical Identity

The compound 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol possesses a defined chemical identity documented in major chemical databases and literature sources. According to PubChem records, this compound carries the Chemical Abstracts Service registry number 955962-96-6 and is assigned PubChem Compound Identifier 651535. The molecular formula C14H18N4O corresponds to a molecular weight of 258.32 grams per mole, establishing its position as a medium-sized heterocyclic molecule.

The systematic nomenclature reveals multiple acceptable naming conventions that reflect different approaches to describing the molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 3-amino-2-(1-phenylpiperidin-4-yl)-1H-pyrazol-5-one, which emphasizes the tautomeric form featuring a carbonyl group. Alternative systematic names include 5-amino-1-(1-phenylpiperidin-4-yl)-1H-pyrazol-3-ol and 3H-Pyrazol-3-one, 5-amino-1,2-dihydro-1-(1-phenyl-4-piperidinyl)-. These naming variations reflect the compound's ability to exist in multiple tautomeric forms, a characteristic feature of hydroxypyrazole derivatives.

The Simplified Molecular Input Line Entry System representation C1CN(CCC1N2C(=CC(=O)N2)N)C3=CC=CC=C3 provides a standardized method for computer processing and database searches. The International Chemical Identifier key XLQNVRSWDKZPER-UHFFFAOYSA-N offers a unique digital fingerprint for this specific molecular structure. These standardized identifiers ensure consistent recognition across chemical databases and research platforms worldwide.

Chemical suppliers and research institutions recognize this compound under various commercial designations, with catalog numbers such as Matrix Scientific 012756 and specific purity grades typically ranging from 95% to 97%. The compound creation date in chemical databases traces back to 2005, with most recent modifications occurring in 2025, indicating ongoing research interest and database maintenance.

Structural Characteristics of Pyrazolol Derivatives

The structural foundation of this compound builds upon the fundamental pyrazole heterocyclic system, which consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. Pyrazole itself represents a weak base with a pKb value of 11.5, corresponding to a conjugate acid pKa of 2.49 at 25 degrees Celsius. X-ray crystallographic studies of pyrazole demonstrate planarity of the ring system with carbon-nitrogen distances of approximately 1.33 Angstroms.

The hydroxypyrazole structural motif present in this compound exhibits characteristic tautomeric behavior that significantly influences its chemical properties and reactivity patterns. Research demonstrates that compounds containing the 1H-pyrazol-3-ol framework display prototropic tautomerism, interconverting between the hydroxyl form and the corresponding dihydropyrazolone form. This tautomerism represents a fundamental aspect of hydroxypyrazole chemistry, with the equilibrium position depending on solvent polarity, temperature, and intermolecular interactions.

Structural studies using nuclear magnetic resonance spectroscopy and X-ray crystallography confirm that the hydroxyl form typically dominates in solid state and nonpolar solvents, forming dimeric units through intermolecular hydrogen bonding networks. In polar solvents such as dimethyl sulfoxide, monomeric forms become more prevalent, demonstrating the environmental sensitivity of these tautomeric systems. The amino group at position 5 of the pyrazole ring introduces additional hydrogen bonding capabilities and electronic effects that influence both the tautomeric equilibrium and the overall molecular conformation.

The phenylpiperidine substituent attached at position 1 of the pyrazole ring contributes significant three-dimensional structure to the molecule. The piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the phenyl group attached to the nitrogen atom extending the molecular framework. This structural arrangement creates a compound with both aromatic and aliphatic regions, contributing to its unique physicochemical properties. The predicted density of 1.250 grams per cubic centimeter and predicted pKa of 8.49 reflect the influence of these combined structural elements.

Historical Development of Phenylpiperidine-Substituted Pyrazoles

The historical development of phenylpiperidine-substituted pyrazoles traces its origins to fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of five-membered heterocycles. The classical synthesis method developed by Hans von Pechmann in 1898 demonstrated the formation of pyrazole from acetylene and diazomethane, providing an early foundation for pyrazole chemistry.

The evolution of piperidine chemistry parallel to pyrazole development created opportunities for combining these structural motifs in sophisticated molecular architectures. Research conducted in the late 1950s and early 1960s by Paul Janssen and colleagues established significant structure-activity relationships in the piperidine series, particularly focusing on compounds containing phenylalkyl moieties. These investigations revealed the importance of the 4-position substitution on the piperidine ring for biological activity and provided insights into the three-dimensional requirements for receptor interactions.

The synthesis of fentanyl and related compounds demonstrated the pharmaceutical potential of phenylpiperidine structures, with systematic modifications leading to compounds such as 1-benzyl-4-anilinopiperidine derivatives. These early structure-activity relationship studies established the significance of the phenylethyl group attached to the piperidine nitrogen and the critical role of substitution patterns at the 4-position of the piperidine ring. The successful development of these compounds validated the phenylpiperidine structural framework as a privileged scaffold in medicinal chemistry.

The convergence of pyrazole and phenylpiperidine chemistry emerged through advances in synthetic methodology and computational drug design approaches. Modern synthetic strategies developed for pyrazole derivatives include cyclocondensation reactions of hydrazines with carbonyl systems, multicomponent reactions, and dipolar cycloaddition processes. The cyclocondensation approach using hydrazines and 1,3-difunctional systems has proven particularly valuable for constructing substituted pyrazoles with diverse substitution patterns.

Recent synthetic developments in pyrazole chemistry have focused on regioselective methods that allow precise control over substitution patterns. The reaction of vinyl ketones with aryl sulfonyl hydrazine derivatives in water using tert-butyl hydroperoxide and sodium hydrogen carbonate has emerged as an efficient method for pyrazole synthesis. These modern approaches enable the construction of complex pyrazole derivatives such as this compound through controlled synthetic sequences.

Classification within Chemical Libraries

The classification of this compound within established chemical libraries reflects its position as a member of multiple important compound classes. Primary classification systems categorize this molecule as a pyrazole derivative due to the presence of the fundamental five-membered heterocyclic ring containing two nitrogen atoms. Within the broader context of nitrogen heterocycles, pyrazoles represent a pharmacologically important class that demonstrates extensive therapeutic profiles including anti-inflammatory, antimicrobial, and analgesic activities.

The compound simultaneously belongs to the phenylpiperidine class, which encompasses molecules containing the 1-phenylpiperidine structural motif. This classification places the compound within a well-studied series known for significant biological activities and pharmaceutical applications. The phenylpiperidine framework has been extensively investigated in medicinal chemistry, with hundreds of derivatives synthesized and evaluated for various therapeutic targets.

Chemical databases classify this compound under multiple structural categories based on its constituent functional groups and ring systems. The presence of the amino group creates classification as an aminopyrazole derivative, while the hydroxyl substituent places it within the hydroxypyrazole subclass. These functional group classifications are essential for computational screening and structure-activity relationship studies, as they enable researchers to identify compounds with similar reactivity patterns and potential biological activities.

The molecular complexity and structural features of this compound position it within specialized chemical libraries focused on heterocyclic compounds with pharmaceutical potential. Research libraries often categorize such compounds based on their synthetic accessibility, with this molecule representing a moderately complex target requiring multi-step synthetic approaches. The combination of multiple ring systems and functional groups creates opportunities for diverse chemical modifications and structure-activity relationship investigations.

Database classification systems also consider the compound's physicochemical properties for grouping purposes. The molecular weight of 258.32 grams per mole places it within the medium-sized molecule category preferred for oral drug development, while the presence of hydrogen bond donors and acceptors influences its classification within drug-like chemical space. These property-based classifications are increasingly important for computational drug discovery approaches and virtual screening methodologies.

Properties

IUPAC Name |

3-amino-2-(1-phenylpiperidin-4-yl)-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c15-13-10-14(19)16-18(13)12-6-8-17(9-7-12)11-4-2-1-3-5-11/h1-5,10,12H,6-9,15H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNVRSWDKZPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=CC(=O)N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol typically involves multi-step organic reactions. One possible route could involve the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could lead to the formation of reduced derivatives.

Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol as an inhibitor of histone demethylases, specifically the KDM4 and KDM5 subfamilies. These enzymes are implicated in cancer progression due to their role in regulating gene expression related to cell proliferation and survival.

Case Study:

A study reported the synthesis of derivatives from this compound that demonstrated potent inhibitory activity against KDM4 and KDM5 demethylases. These inhibitors showed selectivity over other KDM subfamilies and were effective in cellular assays, suggesting their potential as anticancer agents .

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| Derivative A | KDM4 Inhibitor | High | |

| Derivative B | KDM5 Inhibitor | Moderate |

Neurological Disorders

The compound has also been investigated for its effects on central nervous system disorders. Its structure allows it to interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as Alzheimer's disease and other cognitive impairments.

Case Study:

Research indicates that certain derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is associated with metabolic syndrome and cognitive decline. This inhibition may lead to improved outcomes in patients suffering from these disorders .

Antimicrobial Activity

Emerging research suggests that derivatives of this compound exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:

A study demonstrated that specific analogs of this compound possess significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating a potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent modifications. Key analogues include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile introduces strong electron-withdrawing effects, likely enhancing its insecticidal and antifungal potency .

- Fluorinated Analogues: Fluorine substituents, as in 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol, improve metabolic stability and membrane permeability due to increased lipophilicity and resistance to oxidative degradation .

Physicochemical Properties

- Lipophilicity: The phenyl-piperidinyl group in the target compound likely increases logP compared to analogues with smaller substituents (e.g., tert-butyl). Fluorinated derivatives (e.g., difluorophenyl) balance lipophilicity with polarity, optimizing blood-brain barrier penetration .

- Molecular Weight: Fluorinated and nitrophenyl derivatives exhibit molecular weights between 211–239 g/mol, within the acceptable range for drug-like molecules .

Biological Activity

5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol, also known by its CAS number 955962-96-6, is a pyrazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula : C14H18N4O

Molecular Weight : 258.32 g/mol

CAS Number : 955962-96-6

Structural Characteristics

The structure of this compound features a pyrazole ring substituted with an amino group and a piperidine moiety, which is crucial for its biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties . A study highlighted the ability of pyrazole-containing compounds to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity Level |

|---|---|---|

| Lung Cancer | A549 | High |

| Breast Cancer | MDA-MB-231 | Moderate |

| Colorectal Cancer | HCT116 | High |

| Prostate Cancer | LNCaP | Moderate |

These compounds have shown promising results in both in vitro and in vivo studies, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects . In a comparative study, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Compound Tested | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5-Amino Compound | 76% | 86% |

| Dexamethasone | 76% | 86% |

This highlights its potential utility in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Kinases : This compound has been identified as a selective inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses and cancer progression .

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, thereby preventing proliferation.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways.

Study on Anticancer Properties

A recent study synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. Among these, this compound showed significant antiproliferative activity against breast and lung cancer cells. The results indicated that the compound could inhibit tumor growth by inducing apoptosis and inhibiting cell migration .

Study on Anti-inflammatory Effects

In another investigation focusing on inflammatory models in mice, the administration of this pyrazole derivative resulted in a marked reduction in paw edema and inflammatory cytokine levels compared to control groups. These findings suggest that it could serve as a potential therapeutic agent for inflammatory disorders .

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol and its derivatives?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting hydrazines with 1,3-dicarbonyl equivalents or pre-functionalized pyrazole precursors. For example:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles .

- Step 2 : Functionalization at the 1-position using nucleophilic substitution with piperidine derivatives (e.g., 1-phenyl-piperidin-4-yl groups) under basic conditions .

- Step 3 : Introduction of the 5-amino group via reductive amination or nitration followed by reduction . Key catalysts include ionic liquids like [Sipmim]HSO4, which improve reaction efficiency and yields .

Table 1 : Representative Reaction Conditions for Pyrazole Derivative Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–75 | |

| Piperidine coupling | K₂CO₃, DMF, 80°C | 50–60 | |

| Amination | NH₄OAc, glacial AcOH, 108°C | 70–85 |

Q. How is the purity and identity of this compound verified in academic research?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions and regiochemistry. For example, the 5-amino group shows a singlet near δ 4.5 ppm in ¹H NMR .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. A study on a fluorophenyl-pyrazole analog confirmed planar geometry and hydrogen bonding via single-crystal analysis .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological assays) .

Advanced Research Questions

Q. What strategies optimize reaction yields in synthesizing complex pyrazole derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for piperidine coupling .

- Catalyst Optimization : Ionic liquids like [Sipmim]HSO4 reduce reaction times (from 48 hr to 12 hr) and improve yields by 20–30% .

- Temperature Control : Reflux conditions (e.g., xylene at 140°C) are critical for cyclization steps to avoid side products .

Q. How can researchers address discrepancies in biological activity data across studies?

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to standardize activity comparisons. For example, a pyrazoline analog showed IC₅₀ = 1.2 μM against COX-2 .

- Structural Analog Testing : Compare activity of derivatives with varying substituents (e.g., fluorophenyl vs. ethoxyphenyl) to identify pharmacophores .

- Meta-Analysis : Cross-reference data from X-ray crystallography (binding modes) and in vitro assays to resolve mechanistic contradictions .

Q. What computational methods predict the binding affinity of this compound to neurological targets?

- Molecular Docking : Used to model interactions with serotonin receptors (5-HT₂A) based on piperidine-pyrazole scaffolds. A study demonstrated strong hydrogen bonding with Asp155 (docking score: −9.2 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For example, a fluorophenyl-pyrazole derivative showed <2 Å RMSD in MD, indicating stable binding .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates electronic descriptors (e.g., Hammett σ values) with inhibitory activity .

Q. What analytical methods are recommended for assessing solubility and stability in pharmacological studies?

- Solubility Testing : Use shake-flask method with UV-Vis spectroscopy to measure solubility in PBS (pH 7.4) or DMSO .

- Stability Profiling : Accelerated degradation studies under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions, monitored via HPLC .

- Partition Coefficient (LogP) : Determined via octanol-water partitioning; ideal LogP for CNS penetration is 2–5 .

Q. How are derivatives designed to enhance selectivity for kinase targets?

- Bioisosteric Replacement : Substitute the 3-hydroxyl group with bioisosteres (e.g., triazoles) to improve metabolic stability .

- Fragment-Based Drug Design : Screen fragments (e.g., 4-fluorophenyl) to optimize binding to ATP pockets in kinases .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate pyrazole cores with E3 ligase ligands to degrade target proteins .

Key Challenges and Future Directions

- Data Gaps : Limited in vivo pharmacokinetic data for this compound; future studies should prioritize rodent models .

- Synthesis Scalability : Multi-step routes often suffer from low yields (30–40%); flow chemistry could improve efficiency .

- Target Validation : Combine CRISPR screening and proteomics to confirm off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.